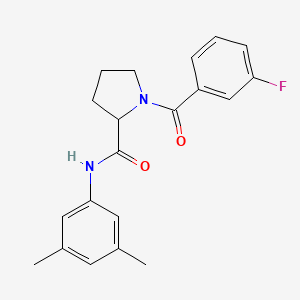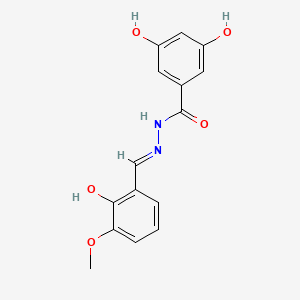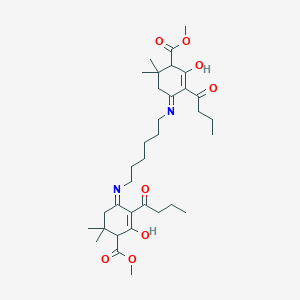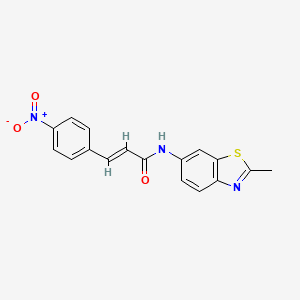![molecular formula C17H20N4O3S B6139181 2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B6139181.png)
2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized by Pfizer in 2003 and has been extensively studied for its potential therapeutic applications in various autoimmune diseases.
作用機序
2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide selectively inhibits JAK3, a tyrosine kinase that plays a crucial role in the signaling pathways of several cytokines involved in immune responses. By inhibiting JAK3, 2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide has been shown to reduce inflammation and immune responses in several preclinical and clinical studies. It has also been shown to improve clinical outcomes in patients with rheumatoid arthritis and psoriasis.
実験室実験の利点と制限
2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide has several advantages for lab experiments, including its high selectivity for JAK3 and its ability to reduce inflammation and immune responses. However, it also has some limitations, including its potential toxicity and the need for further study to determine its optimal dosing and administration.
将来の方向性
There are several future directions for research on 2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide, including:
1. Further study of its potential therapeutic applications in various autoimmune diseases and transplant rejection.
2. Investigation of its potential use in combination with other drugs to improve clinical outcomes.
3. Study of its potential toxicity and optimal dosing and administration.
4. Development of new JAK3 inhibitors with improved selectivity and efficacy.
In conclusion, 2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide is a small molecule inhibitor of JAK3 that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. Its mechanism of action involves selective inhibition of JAK3, leading to a reduction in inflammation and immune responses. While it has several advantages for lab experiments, it also has some limitations that need to be addressed. Future research directions include further study of its therapeutic applications, investigation of its potential use in combination with other drugs, and development of new JAK3 inhibitors with improved selectivity and efficacy.
合成法
The synthesis of 2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide involves several steps, starting with the reaction of 2-cyclopentylacetyl chloride with 4-aminobenzenesulfonamide to form the intermediate compound, 2-cyclopentyl-N-(4-aminobenzenesulfonyl)acetamide. This intermediate is then reacted with 2-chloro-4-(2-pyrimidinylamino)benzoic acid to yield 2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide.
科学的研究の応用
2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing transplant rejection.
特性
IUPAC Name |
2-cyclopentyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-16(12-13-4-1-2-5-13)20-14-6-8-15(9-7-14)25(23,24)21-17-18-10-3-11-19-17/h3,6-11,13H,1-2,4-5,12H2,(H,20,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJOLVXWNHXBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6139108.png)
![3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139113.png)
![2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6139118.png)

![4-chloro-N-{[(2-iodophenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6139137.png)

![6-amino-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6139146.png)
![ethyl 1-[3-(methylthio)propyl]-3-piperidinecarboxylate](/img/structure/B6139151.png)

![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B6139155.png)
![N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6139162.png)
![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6139163.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6139178.png)
